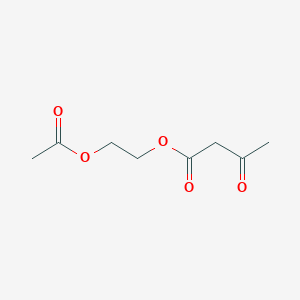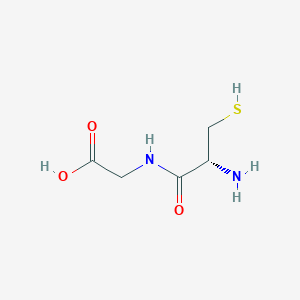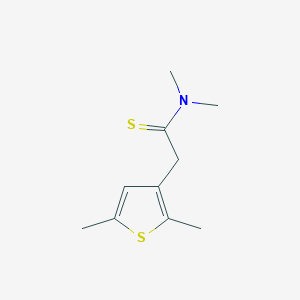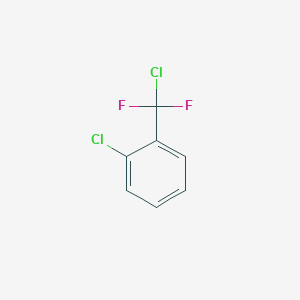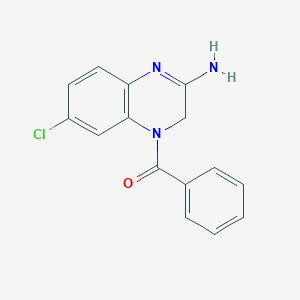
(R)-2-Methyl-4-(1H-indole-3-yl)-1-butanol
Descripción general
Descripción
Indole is a heterocyclic compound that is widely used in the pharmaceutical industry . It is a five-membered ring that contains three carbon atoms, two nitrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Indole derivatives, such as Indole-3-butyric acid, are important in the field of plant hormones .
Synthesis Analysis
The synthesis of indole derivatives often involves multicomponent reactions . For example, Khalafi-Nezhad et al. developed a method using trimethylsilyl iodide (TMSI) as a multifunctional agent in the one-pot synthesis of 9-(1H-indol-3-yl)xanthen-4-(9H)-ones .
Chemical Reactions Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are often involved in multicomponent reactions .
Physical And Chemical Properties Analysis
Indole-3-butyric acid, a related compound, is a white to light-yellow crystalline solid, with the molecular formula C12H13NO2 . It melts at 125 °C in atmospheric pressure and decomposes before boiling .
Aplicaciones Científicas De Investigación
- Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .
- The methods of application or experimental procedures involve the metabolism of tryptophan catalyzed by intestinal microorganisms .
- The results show that indole and its derivatives have good therapeutic prospects in intestinal and liver diseases .
- 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
- The methods of application or experimental procedures involve inherently sustainable multicomponent reactions .
- The results show that 1H-indole-3-carbaldehyde and its derivatives have significant potential in the assembly of pharmaceutically interesting scaffolds .
- Derivatives of indole are of wide interest because of their diverse biological and clinical applications .
- The methods of application or experimental procedures involve the degradation of tryptophan in higher plants .
- The results show that indole derivatives have important pharmacological activity .
Gastrointestinal and Hepatic Pharmacology
Pharmaceutical Chemistry
Pharmacology
- 1H-Indole-3-carbaldehyde and its derivatives are ideal precursors for the synthesis of active molecules .
- The methods of application or experimental procedures involve inherently sustainable multicomponent reactions .
- The results show that 1H-indole-3-carbaldehyde and its derivatives have significant potential in the assembly of pharmaceutically interesting scaffolds .
- Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .
- The methods of application or experimental procedures involve the metabolism of tryptophan catalyzed by intestinal microorganisms .
- The results show that indole and its derivatives have good therapeutic prospects in intestinal and liver diseases .
- Derivatives of indole are of wide interest because of their diverse biological and clinical applications .
- The methods of application or experimental procedures involve the degradation of tryptophan in higher plants .
- The results show that indole derivatives have important pharmacological activity .
Multicomponent Reactions in Chemistry
Gut-Bacteria-Derived Indole in Intestinal and Liver Diseases
Pharmacological Activity of Indole Derivatives
Safety And Hazards
Direcciones Futuras
The future directions in the field of indole derivatives are vast. They are a subject of research for new drugs that affect the central nervous system through the serotoninergic mechanism and that show multidirectional pharmacological activity . The development of new methods of synthesis of heterocycles is an active area of research .
Propiedades
IUPAC Name |
(2R)-4-(1H-indol-3-yl)-2-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10(9-15)6-7-11-8-14-13-5-3-2-4-12(11)13/h2-5,8,10,14-15H,6-7,9H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDRKMFRRDQIRV-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CNC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CNC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Methyl-4-(1H-indole-3-yl)-1-butanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Methyl(1,3-thiazol-2-yl)amino]ethanol](/img/structure/B43945.png)
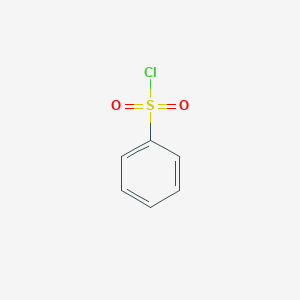
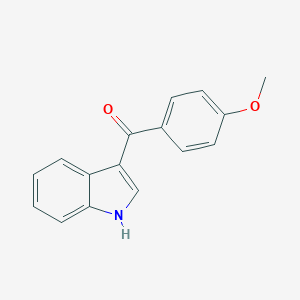
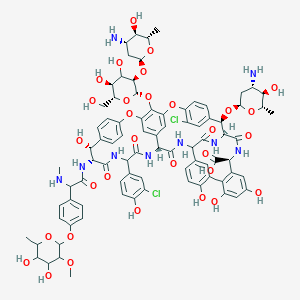
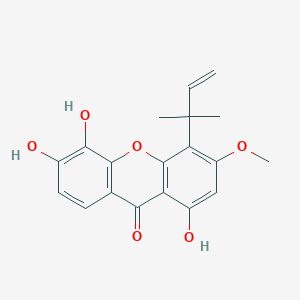
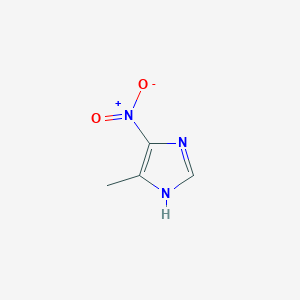
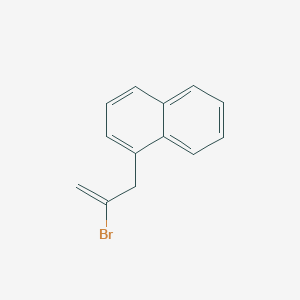
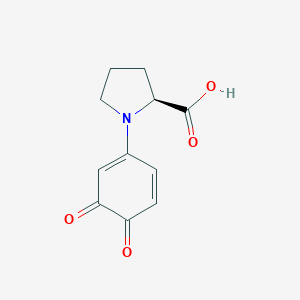
![[5-Acetyloxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] acetate](/img/structure/B43965.png)
